molecular formula C16H12N2OS B11037267 N-(2-(Benzo[d]thiazol-2-yl)phenyl)acrylamide

N-(2-(Benzo[d]thiazol-2-yl)phenyl)acrylamide

Cat. No.: B11037267
M. Wt: 280.3 g/mol
InChI Key: CRMHRCPMZVUIJI-UHFFFAOYSA-N
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Description

N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach includes the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzo[d]thiazole-2-carbohydrazide in tetrahydrofuran (THF) under reflux conditions produces bis-hydrazone derivatives .

Mechanism of Action

The mechanism of action of N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H12N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h2-10H,1H2,(H,17,19)

InChI Key

CRMHRCPMZVUIJI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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